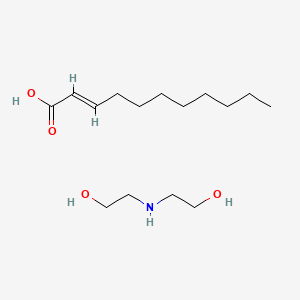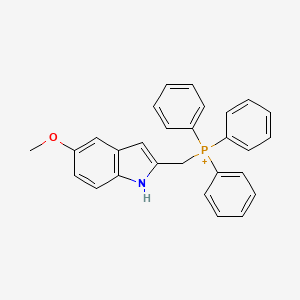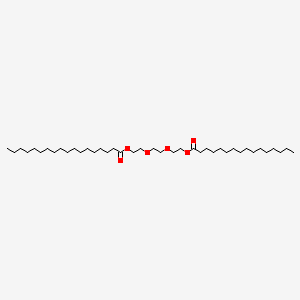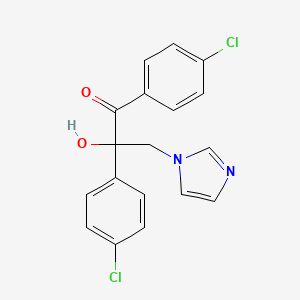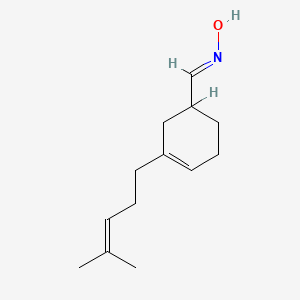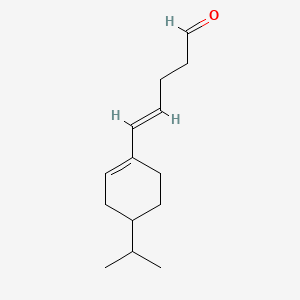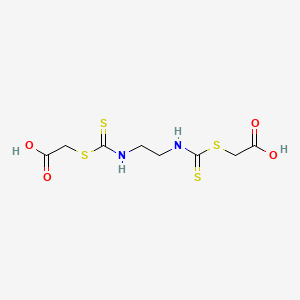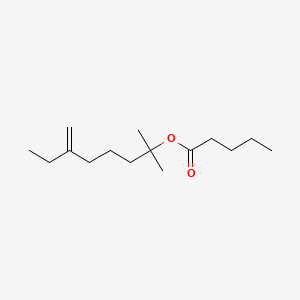
1,1-Dimethyl-5-methyleneheptyl valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-5-methyleneheptyl valerate: is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . It is also known by its systematic name, pentanoic acid, 1,1-dimethyl-5-methyleneheptyl ester . This compound is characterized by its unique structure, which includes a valerate ester linked to a heptyl chain with a methylene group and two methyl groups at the first carbon position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-5-methyleneheptyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1,1-dimethyl-5-methyleneheptanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethyl-5-methyleneheptyl valerate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines or alcohols
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-5-methyleneheptyl valerate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-5-methyleneheptyl valerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites . These metabolites may interact with receptors or other proteins, modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dimethyl-5-methyleneheptyl acetate
- 1,1-Dimethyl-5-methyleneheptyl butyrate
- 1,1-Dimethyl-5-methyleneheptyl propionate
Comparison: 1,1-Dimethyl-5-methyleneheptyl valerate is unique due to its valerate ester group, which imparts distinct chemical and physical properties compared to its analogs . The presence of the valerate group can influence the compound’s reactivity, solubility, and biological activity . This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
96846-65-0 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
(2-methyl-6-methylideneoctan-2-yl) pentanoate |
InChI |
InChI=1S/C15H28O2/c1-6-8-11-14(16)17-15(4,5)12-9-10-13(3)7-2/h3,6-12H2,1-2,4-5H3 |
InChI-Schlüssel |
AHRBCOJLJNGMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC(C)(C)CCCC(=C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


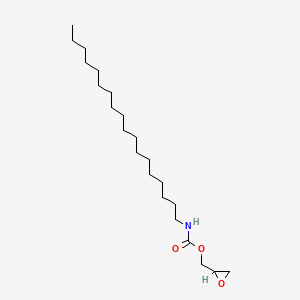
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
